molecular formula C18H12IN B1314636 3-Iodo-N-phenylcarbazole CAS No. 502161-03-7

3-Iodo-N-phenylcarbazole

Cat. No.: B1314636
CAS No.: 502161-03-7
M. Wt: 369.2 g/mol
InChI Key: PJUAIXDOXUXBDR-UHFFFAOYSA-N
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Description

3-Iodo-N-phenylcarbazole is an organic compound with the molecular formula C18H12IN. It is a derivative of carbazole, where an iodine atom is substituted at the 3-position and a phenyl group is attached to the nitrogen atom. This compound is known for its white to light yellow crystalline appearance and is primarily used as an intermediate in the synthesis of optoelectronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-phenylcarbazole typically involves the iodination of N-phenylcarbazole. One common method is the reaction of N-phenylcarbazole with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination at the 3-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-N-phenylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted carbazole derivatives .

Scientific Research Applications

3-Iodo-N-phenylcarbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Iodo-N-phenylcarbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique electronic properties, such as high charge carrier mobility and strong fluorescence, play a crucial role. These properties are attributed to the conjugated π-system of the carbazole core and the electron-withdrawing effect of the iodine atom .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-N-phenylcarbazole is unique due to the presence of the iodine atom, which imparts distinct electronic properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine enhance the compound’s reactivity and its suitability for specific applications in optoelectronics and material science .

Properties

IUPAC Name

3-iodo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUAIXDOXUXBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473310
Record name 3-IODO-N-PHENYLCARBAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502161-03-7
Record name 3-IODO-N-PHENYLCARBAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-9-phenylcarbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

24.3 g (100 mmol) of 9-phenylcarbazole was dissolved in 600 mL of glacial acetic acid, 22.5 g (100 mmol) of N-iodosuccinimide was slowly added thereto, and the mixture was then stirred overnight at a room temperature. The obtained precipitate was filtered, and the residue was washed with a saturated sodium hydrogen carbonate water solution, water, and methanol and then dried. 24.7 g (yield: 67%) of 3-iodo-9-phenylcarbazole which was white powder, was obtained.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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